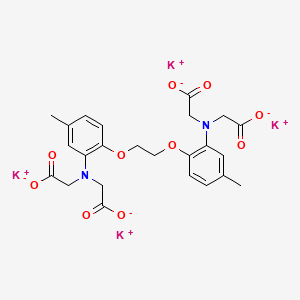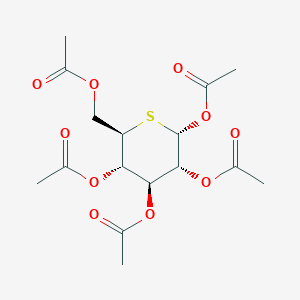![molecular formula C16 H22 Cl N3 O . x Cl H B1148397 エタノール, 2-[[4-[(7-クロロ-4-キノリル)アミノ]ペンチル CAS No. 159358-29-9](/img/new.no-structure.jpg)
エタノール, 2-[[4-[(7-クロロ-4-キノリル)アミノ]ペンチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] is a compound known for its significant role in medicinal chemistry. It is commonly referred to as Hydroxychloroquine Sulfate, a salt of hydroxychloroquine, which is a 4-aminoquinoline based antiviral drug . This compound has been widely studied for its antiviral, anti-inflammatory, and antimalarial properties.
科学的研究の応用
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various analytical techniques.
Biology: It is studied for its effects on cellular processes and molecular pathways.
Medicine: It is used in the treatment of diseases like malaria, rheumatoid arthritis, and lupus.
作用機序
Target of Action
The primary targets of Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl, also known as Hydroxychloroquine Sulfate , are the human Toll-like receptors TLR7 and TLR9 . These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses.
Mode of Action
Hydroxychloroquine Sulfate interacts with TLR7 and TLR9, inhibiting their activation . This results in a decrease in the production of pro-inflammatory cytokines, which are substances secreted by immune cells that have an effect on other cells. This anti-inflammatory action is beneficial in diseases like rheumatoid arthritis and lupus, where the body’s immune system attacks its own tissues.
Biochemical Pathways
The interaction of Hydroxychloroquine Sulfate with TLR7 and TLR9 affects the biochemical pathways involved in the immune response. By inhibiting these receptors, the compound prevents the activation of the downstream signaling pathways that lead to the production of pro-inflammatory cytokines .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body
Result of Action
The result of Hydroxychloroquine Sulfate’s action is a reduction in inflammation. By inhibiting the activation of TLR7 and TLR9, the compound reduces the production of pro-inflammatory cytokines . This can help to alleviate symptoms in conditions characterized by excessive inflammation, such as rheumatoid arthritis and lupus.
Action Environment
The action of Hydroxychloroquine Sulfate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH. It is also worth noting that the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] involves multiple steps. One common method includes the reaction of 7-chloro-4-quinoline with a suitable amine to form the intermediate compound. This intermediate is then reacted with ethanolamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives .
類似化合物との比較
Similar Compounds
Chloroquine: Another 4-aminoquinoline compound with similar antimalarial properties.
Quinine: A naturally occurring compound used to treat malaria.
Mefloquine: A synthetic compound used as an antimalarial drug.
Uniqueness
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] is unique due to its broad spectrum of activity, including antiviral, anti-inflammatory, and antimalarial properties. Its ability to target multiple pathways makes it a versatile compound in medicinal chemistry .
特性
CAS番号 |
159358-29-9 |
|---|---|
分子式 |
C16 H22 Cl N3 O . x Cl H |
分子量 |
307.83(free base) |
同義語 |
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-, hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)

![(Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1148318.png)

![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)






